
Stavudine (sodium)
Descripción general
Descripción
d4T sódico, también conocido como estavudina sódica, es un inhibidor de la transcriptasa inversa de nucleósidos (ITIN) de acción oral. Se utiliza principalmente en el tratamiento de infecciones por VIH-1 y VIH-2. La estavudina sódica inhibe la replicación del ADN mitocondrial y reduce la activación del inflamasoma NLRP3, modulando la autofagia de amiloide-β .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La estavudina sódica se puede sintetizar mediante un proceso de varios pasos que implica la conversión de timidina en estavudina. La síntesis generalmente implica el uso de grupos protectores y pasos selectivos de desprotección para lograr el producto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial de estavudina sódica implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso incluye medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: La estavudina sódica experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su activación e incorporación al ADN viral.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como el hidróxido de sodio y los haluros orgánicos.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados fosforilados de estavudina, que son cruciales para su actividad antiviral. Estos derivados inhiben la enzima transcriptasa inversa, previniendo la replicación viral .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Stavudine is a dideoxynucleoside that is phosphorylated intracellularly to its active form, stavudine triphosphate. This active metabolite competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. The lack of a 3'-OH group in stavudine prevents further elongation of the DNA chain, effectively terminating viral replication .
Key Pharmacokinetic Properties
Parameter | Value |
---|---|
Bioavailability | 68-104% |
Volume of Distribution | 46 ± 21 L |
Protein Binding | Negligible |
Half-life | 0.8-1.5 hours |
Renal Clearance | 272 mL/min (healthy subjects) |
Applications in HIV Treatment
Stavudine has been utilized extensively in combination antiretroviral therapy (cART) for HIV-infected patients. Its effectiveness has been demonstrated in various clinical studies:
- Clinical Efficacy : Stavudine has shown significant efficacy when used in combination with other antiretroviral agents. A study indicated that the combination of stavudine and didanosine resulted in lower mother-to-child transmission rates compared to other combinations .
- Long-term Outcomes : Prolonged use of stavudine has been associated with certain adverse effects, including lactic acidosis and hepatotoxicity. Monitoring for these effects is crucial for patients on long-term therapy .
Case Study 1: Lactic Acidosis
A notable case reported severe lactic acidosis in a 44-year-old woman with AIDS who had been treated with stavudine. Symptoms included nausea and paraplegia, leading to hospitalization. Laboratory findings indicated significant metabolic derangement, emphasizing the need for careful monitoring of patients on stavudine .
Case Study 2: Hepatotoxicity
In another case series, patients receiving stavudine exhibited mild to moderate elevations in liver enzymes, with some progressing to severe hepatotoxicity characterized by lactic acidosis and hepatic steatosis. The incidence of these conditions was notably higher among patients with pre-existing liver conditions or those taking multiple antiretroviral drugs .
Research Insights
Recent studies have focused on optimizing the delivery and formulation of stavudine to enhance its therapeutic efficacy while minimizing side effects:
- Formulation Studies : Research has explored the development of novel controlled-release formulations using sodium alginate beads to improve drug delivery and patient compliance .
- Resistance Mutations : Prolonged use of stavudine can lead to mutations associated with resistance to other antiretrovirals, necessitating careful management of treatment regimens .
Mecanismo De Acción
La estavudina sódica inhibe la actividad de la transcriptasa inversa del VIH-1 compitiendo con el sustrato natural desoxiguanosina trifosfato (dGTP). Se incorpora al ADN viral, lo que lleva a la terminación de la cadena. La falta de un grupo 3’-OH en la estavudina impide la formación del enlace fosfodiéster de 5’ a 3’, esencial para la elongación de la cadena de ADN. Esto da como resultado la terminación del crecimiento del ADN viral .
Compuestos Similares:
Zidovudina (AZT): Otro ITIN utilizado en el tratamiento del VIH. También inhibe la transcriptasa inversa, pero tiene diferentes perfiles de efectos secundarios.
Tenofovir (TDF): Un inhibidor de la transcriptasa inversa de nucleótidos (INTIN) con un mecanismo de acción similar, pero diferentes propiedades farmacocinéticas.
Lamivudina (3TC): Un ITIN con un espectro de actividad más amplio contra el VIH y el virus de la hepatitis B.
Unicidad: La estavudina sódica es única en su capacidad para inhibir la replicación del ADN mitocondrial y reducir la activación del inflamasoma NLRP3. Esta acción dual la convierte en un compuesto valioso tanto en la terapia antiviral como en la investigación sobre la función mitocondrial y la inflamación .
Comparación Con Compuestos Similares
Zidovudine (AZT): Another NRTI used in the treatment of HIV. It also inhibits reverse transcriptase but has different side effect profiles.
Tenofovir (TDF): A nucleotide reverse transcriptase inhibitor (NtRTI) with a similar mechanism of action but different pharmacokinetic properties.
Lamivudine (3TC): An NRTI with a broader spectrum of activity against both HIV and hepatitis B virus.
Uniqueness: Stavudine sodium is unique in its ability to inhibit mitochondrial DNA replication and reduce NLRP3 inflammasome activation. This dual action makes it a valuable compound in both antiviral therapy and research on mitochondrial function and inflammation .
Actividad Biológica
Stavudine (sodium), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV-1 and HIV-2 infections. This article explores the biological activity of stavudine, focusing on its pharmacokinetics, mechanism of action, clinical implications, and safety profile, supported by data tables and relevant case studies.
Stavudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug is phosphorylated intracellularly to its active form, stavudine triphosphate, which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The absence of a 3'-OH group in stavudine prevents further elongation of the DNA chain, effectively terminating viral replication .
Pharmacokinetics
Stavudine demonstrates rapid absorption and a high oral bioavailability ranging from 68% to 104%. It is not significantly protein-bound and is primarily eliminated unchanged through renal pathways. The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Bioavailability | 68-104% |
Volume of Distribution | 46 ± 21 L |
Half-life | 0.8-1.5 hours |
Clearance | 272 mL/min (healthy adults) |
594 ± 164 mL/min (HIV-infected patients) | |
9.75 ± 3.76 mL/min/kg (pediatric patients) |
Pediatric Pharmacokinetics
A study focused on the pharmacokinetics of stavudine triphosphate in children found that a biphasic model best described its kinetics in peripheral blood mononuclear cells (PBMC). The study indicated that children receiving reduced doses exhibited similar pharmacokinetic profiles compared to adults, with body weight being a significant factor influencing drug clearance .
Safety Profile
Stavudine has been associated with several adverse effects, particularly mitochondrial toxicity leading to lactic acidosis and lipodystrophy. A notable study highlighted that long-term use in children could lead to increased toxicity risks compared to adults due to differences in metabolic processing .
Research Findings on Mitochondrial Effects
Research comparing the effects of stavudine and zidovudine on mitochondrial DNA revealed that both drugs could alter dNTP pools and mitochondrial function. However, stavudine was shown to have a more pronounced effect on mitochondrial toxicity, which raises concerns regarding its long-term use in HIV treatment regimens .
Q & A
Basic Research Questions
Q. What experimental models are recommended to assess stavudine-induced mitochondrial toxicity, and what parameters should be measured?
- Methodology : Use in vitro cell lines (e.g., HepG2 for hepatotoxicity) and in vivo mouse models to evaluate mitochondrial DNA (mtDNA) depletion. Measure mtDNA copy number via qPCR and assess lactate levels as a biomarker for mitochondrial dysfunction . For developmental toxicity, employ cultured mouse embryos (e.g., whole-embryo culture) and quantify somite numbers, yolk sac diameter, and apoptosis markers (e.g., caspase-3) .
Q. How should researchers design a study to evaluate stavudine’s impact on gene expression in neural tissues?
- Methodology : Conduct RNA sequencing or microarray analysis on spinal dorsal horn tissue (as in ). Validate findings with qPCR for genes like Gan1, which is implicated in neurodevelopmental regulation. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to address multiple comparisons, as demonstrated in studies showing Gan1 downregulation (F(2)=31.62, p = .0005) .
Q. What are the standard assays for assessing stavudine’s role in autophagy modulation?
- Methodology : Perform Western blotting for autophagy markers (LC3-II, p62) and NLRP3 inflammasome components. Use fluorescent microscopy to track autophagosome formation in cell lines treated with stavudine. Reference studies showing stavudine’s dual role in suppressing NLRP3 and enhancing amyloid-β autophagy .
Advanced Research Questions
Q. How can researchers resolve contradictions in stavudine toxicity data across longitudinal studies?
- Methodology : Apply mixed-effects models to account for variability in toxicity rates over time (e.g., higher toxicity with 40 mg vs. 30 mg doses in early ART years, reversed in later phases ). Incorporate sensitivity analyses to address confounding variables like patient adherence or comorbidities. Follow guidelines for robust statistical reporting (e.g., including effect sizes, confidence intervals) .
Q. What advanced techniques are suitable for investigating stavudine’s off-target effects on non-HIV pathways?
- Methodology : Utilize CRISPR-Cas9 screens to identify stavudine-sensitive genes unrelated to HIV. Combine proteomics (e.g., mass spectrometry) and metabolomics to map pathways like oxidative phosphorylation or lipid metabolism. Cross-reference findings with databases like KEGG to identify novel interactions .
Q. How should researchers address conflicting results in stavudine’s neurodevelopmental impact studies?
- Methodology : Conduct dose-response experiments in zebrafish or murine models to clarify dose-dependent effects on neurogenesis. Use single-cell RNA sequencing to identify cell-type-specific responses in neural tissues. Compare results with prior microarray data showing Gan1 suppression .
Q. Methodological Guidance
Q. What statistical approaches are critical for analyzing stavudine’s dose-dependent effects?
- Methodology : Use nonlinear regression (e.g., log-logistic models) to characterize dose-response relationships. For time-to-event data (e.g., toxicity onset), apply Cox proportional hazards models. Ensure statistical power calculations are reported, referencing cohort studies with hazard ratios (e.g., 1.18–1.51 for 40 mg vs. 30 mg doses) .
Q. How can researchers ethically design clinical trials for stavudine in vulnerable populations?
- Methodology : Adopt adaptive trial designs (e.g., Parallel Track Protocols) to balance efficacy and safety monitoring in pregnant populations . Include independent data safety boards and prioritize informed consent processes that address mitochondrial toxicity risks .
Q. Data Reporting & Validation
Q. What are best practices for validating stavudine’s gene expression findings?
- Methodology : Replicate microarray/qPCR results in independent cohorts and use orthogonal methods like RNA-FISH or CRISPR interference. Report raw data, normalization steps, and false discovery rates (e.g., FDR-corrected p-values in Gan1 studies) .
Q. How should researchers present conflicting data on stavudine’s autophagy modulation?
- Methodology : Use meta-analysis frameworks to aggregate studies, highlighting heterogeneity (e.g., cell type-specific responses). Include funnel plots to assess publication bias and subgroup analyses to explore contextual factors (e.g., stavudine’s dual role in NLRP3 suppression vs. amyloid-β clearance) .
Propiedades
IUPAC Name |
sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPETYOHVRRLVHG-KZYPOYLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.